(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Overview
Description
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate is a chemical compound with the molecular formula C23H27NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenyl group and a tert-butoxy group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate typically involves the reaction of fluorenylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the fluorenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate involves its ability to act as a protecting group for amines. The fluorenyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate: This compound has a similar structure but differs in the stereochemistry of the hydroxybutan-2-yl group.
(9H-Fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate: This compound features a hydroxyethyl group instead of a hydroxypropan-2-yl group.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate lies in its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHAICNNOERSX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426932 | |
Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438239-26-0 | |
Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.